1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-

PKC-ζ Isoform Selectivity Kinase Inhibition

ζ-Stat (NSC37044, CAS 3316-02-7) is an irreplaceable research tool due to its unique isoform selectivity profile. It inhibits PKC-ζ with only 13% inhibition of PKC-ι at 20 μM, a selectivity not matched by generic PKC inhibitors like staurosporine or other sulfonated naphthalenes (e.g., suramin). Its high aqueous solubility (≥62.5 mg/mL) enables DMSO-free dosing, eliminating vehicle toxicity. Ensure your pathway deconvolution studies are artifact-free; verify purity (≥98%) and request a Certificate of Analysis.

Molecular Formula C10H8O10S3
Molecular Weight 384.4 g/mol
CAS No. 3316-02-7
Cat. No. B1593903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-
CAS3316-02-7
Molecular FormulaC10H8O10S3
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O10S3/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20)
InChIKeyKMXMLAGYNHELHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid (ζ-Stat) — Product Profile and Procurement Considerations


1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy- (CAS 3316-02-7), also known as ζ-Stat or NSC37044, is a polysulfonated naphthalene derivative with a molecular weight of 384.4 g/mol [1]. It is structurally characterized by three sulfonic acid groups at the 1, 3, and 6 positions and a hydroxy group at the 8 position of the naphthalene ring [1]. This compound exhibits high water solubility and ionic character due to its sulfonate groups [1]. In the research context, it has been identified as a specific and atypical protein kinase C-ζ (PKC-ζ) inhibitor . Its primary utility lies in biochemical and cell-based assays for studying PKC-ζ-mediated signaling pathways, particularly in cancer research .

8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid (ζ-Stat): Why Generic Substitution Fails for PKC-ζ Research


Generic substitution of 8-hydroxy-1,3,6-naphthalenetrisulfonic acid with other sulfonated naphthalenes or broad-spectrum PKC inhibitors is scientifically invalid due to its unique isoform selectivity profile. While compounds such as suramin or NF023 share the naphthalenetrisulfonic acid scaffold, they lack the specific hydroxy substitution pattern and exhibit entirely different biological target profiles (e.g., P2X receptor antagonism) [1]. Conversely, classic PKC inhibitors like staurosporine are highly potent but non-selective across PKC isoforms [2]. The precise differentiation of ζ-Stat resides in its ability to selectively inhibit PKC-ζ over PKC-ι, a property not replicated by in-class analogs lacking its specific sulfonation and hydroxylation geometry [3]. The following quantitative evidence demonstrates why this compound cannot be interchanged with close structural or functional analogs.

Quantitative Differentiation of 8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid (ζ-Stat) from Comparators


Isoform Selectivity: PKC-ζ Inhibition vs. PKC-ι in Kinase Assays

ζ-Stat exhibits a marked isoform selectivity, inhibiting PKC-ζ with an IC50 of 5 μM while demonstrating minimal activity against PKC-ι (only 13% inhibition at 20 μM) . This contrasts with non-selective PKC inhibitors such as staurosporine, which inhibits multiple PKC isoforms at sub-nanomolar concentrations without discrimination [1].

PKC-ζ Isoform Selectivity Kinase Inhibition

Comparative Inhibitory Potency Against PKC-ζ Isoform

The IC50 of ζ-Stat for PKC-ζ is 5 μM . While other PKC-ζ inhibitors such as 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones have been reported with IC50 values ranging from 2.1 to 9.8 μM [1], ζ-Stat maintains a distinct structural class (naphthalenetrisulfonic acid) that confers unique physicochemical properties such as high water solubility and a distinct binding mode [2].

PKC-ζ IC50 Inhibitor Potency

Functional Selectivity in Cellular Models: Melanoma Cell Proliferation

In SK-MEL-2 and MeWo melanoma cell lines, ζ-Stat significantly reduces cell proliferation and induces apoptosis [1]. While the PKC-ι inhibitor ICA-1 also reduces proliferation, ζ-Stat's effects are specifically linked to PKC-ζ downregulation, whereas ICA-1 additionally reduces cell migration and invasion [1]. This functional divergence underscores the distinct roles of PKC-ι and PKC-ζ in melanoma progression and highlights ζ-Stat's utility in dissecting PKC-ζ-specific contributions.

Melanoma Cell Proliferation Apoptosis

Metal Ion Coordination: Differential Precipitation and Re-dissolution Behavior

The 1,3,6-naphthalenetrisulfonate ion (L3−) exhibits distinct coordination behavior with metal ions. In acetonitrile, precipitation occurs with Li+, Na+, Mg2+, Ca2+, and Ba2+. Notably, Li3L and Mg2L3 precipitates partially re-dissolve in excess metal ion to form 'reverse' coordinated species (Li4L+ and Mg2L+), whereas Na3L, Ca3L2, and Ba3L2 do not re-dissolve [1]. This contrasts with simpler sulfonated ligands like 1,5-naphthalenedisulfonate, which may not exhibit such ion-specific re-dissolution behavior due to fewer coordination sites.

Metal Coordination Solubility Ligand Chemistry

Solubility Profile: High Aqueous Solubility vs. DMSO Insolubility

ζ-Stat demonstrates high water solubility (≥62.5 mg/mL, equivalent to 162.6 mM) , while being insoluble in DMSO and ethanol . This is in stark contrast to many small molecule PKC inhibitors (e.g., staurosporine, bisindolylmaleimides) that require DMSO for dissolution, which can introduce vehicle-related artifacts in cell-based assays [1].

Solubility Formulation In Vitro Assays

Analytical Purity and Batch-to-Batch Consistency

Commercial batches of ζ-Stat are routinely supplied with verified purity of >98% by HPLC, with representative lot analysis showing 99.63% purity and NMR confirmation of structure . In comparison, many custom-synthesized sulfonated naphthalene intermediates may exhibit variable purity and isomer ratios due to challenges in regioselective sulfonation [1].

Quality Control Purity Reproducibility

Optimal Application Scenarios for 8-Hydroxy-1,3,6-Naphthalenetrisulfonic Acid (ζ-Stat)


Dissecting PKC-ζ Specific Signaling in Melanoma and Neuroblastoma Models

Use ζ-Stat as a selective PKC-ζ inhibitor to isolate the contributions of this isoform to cancer cell proliferation and apoptosis. As demonstrated in SK-MEL-2, MeWo melanoma cells and BE(2)-C neuroblastoma cells, ζ-Stat significantly reduces proliferation and induces apoptosis without affecting PKC-ι-mediated migration/invasion pathways [1]. This makes it an essential tool for pathway deconvolution studies.

DMSO-Free In Vitro Assays and In Vivo Formulation Development

Leverage ζ-Stat's high aqueous solubility (≥62.5 mg/mL) to prepare DMSO-free dosing solutions for cell culture and in vivo studies [1]. This eliminates vehicle-related toxicity and simplifies the formulation process, particularly for long-term treatments or when using sensitive primary cell cultures.

Analytical Studies of Metal Ion Coordination and Selective Precipitation

Utilize the 1,3,6-naphthalenetrisulfonate scaffold as a ligand for studying metal ion coordination. Its ability to form 'reverse' coordinated species with Li+ and Mg2+, but not with Na+, Ca2+, or Ba2+, in acetonitrile enables selective precipitation or complexation applications in analytical chemistry [2].

Orthogonal Validation of PKC-ζ Biology with Chemically Distinct Inhibitors

Employ ζ-Stat in parallel with other PKC-ζ inhibitors (e.g., 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones) to confirm that observed phenotypes are target-specific and not an artifact of a particular chemical scaffold. The distinct naphthalenetrisulfonic acid structure of ζ-Stat provides an orthogonal chemical probe for robust target validation [3].

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